4-(Dimethylamino)nicotinaldehyde
Description
4-(Dimethylamino)nicotinaldehyde is a pyridine-based aldehyde derivative featuring a dimethylamino (-N(CH₃)₂) group at the 4-position of the aromatic ring. This compound is notable for its role in stereoselective organic reactions, particularly in multicomponent processes like the Ugi reaction. For example, Mondai et al. (2011) demonstrated its use in synthesizing (1R)-N-(1-(N-tert-butylcarbamoyl)-1-(4-(dimethylamino)pyridin-3-yl)methyl)-L-valine methyl ester with 92:8 diastereoselectivity, highlighting its utility in generating enantioselective organocatalysts . The dimethylamino group enhances electron density on the pyridine ring, activating the aldehyde for nucleophilic additions and influencing reaction pathways through steric and electronic effects.
Properties
IUPAC Name |
4-(dimethylamino)pyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-10(2)8-3-4-9-5-7(8)6-11/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSVPQHBQXBRCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=NC=C1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90006-87-4 | |
| Record name | 4-(dimethylamino)pyridine-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Dimethylamino)nicotinaldehyde can be synthesized through several methods. One common approach involves the reaction of 4-dimethylaminopyridine with formaldehyde under acidic conditions. Another method includes the condensation of 4-dimethylaminobenzaldehyde with nicotinic acid derivatives.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization and distillation to remove impurities.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)nicotinaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, amines, and substituted derivatives of this compound.
Scientific Research Applications
4-(Dimethylamino)nicotinaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)nicotinaldehyde involves its interaction with specific molecular targets. It can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of proteins and enzymes. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs of 4-(Dimethylamino)nicotinaldehyde include derivatives with substitutions at the 2-, 4-, or 6-positions of the pyridine ring or additional functional groups (e.g., halogens). Below is a comparative analysis of these compounds:
Table 1: Comparison of this compound and Structural Analogs
Reactivity and Electronic Effects
- Electron-Donating vs. Electron-Withdrawing Groups: The dimethylamino group at the 4-position (as in this compound) strongly donates electrons, activating the aldehyde for nucleophilic attack.
- Steric Considerations: Analogous compounds like 6-(Dimethylamino)nicotinaldehyde may experience steric hindrance due to the substituent’s proximity to the aldehyde group, limiting access to reactive sites .
Biological Activity
4-(Dimethylamino)nicotinaldehyde is a compound of significant interest due to its various biological activities, particularly in the context of enzyme interactions and metabolic processes. This article delves into the compound's mechanisms of action, biochemical properties, and potential therapeutic applications, supported by data tables and recent research findings.
Target Pathways
The primary target of this compound is the nicotinamide adenine dinucleotide (NAD) biosynthesis pathway. It interacts with enzymes such as nicotinamide phosphoribosyltransferase (NAMPT), which is essential for converting nicotinamide to nicotinamide mononucleotide (NMN) . This interaction is crucial for replenishing intracellular NAD levels, particularly in leukemia cells, thereby influencing cellular metabolism and energy production.
Mode of Action
The compound operates through intramolecular charge transfer (ICT) , affecting various biochemical pathways. Its action can lead to enhanced NAD levels in cells, which are vital for numerous metabolic processes .
This compound exhibits notable biochemical properties that facilitate its biological activity:
- Stability : The compound remains stable under standard laboratory conditions but can be influenced by environmental factors such as temperature and pH.
- Cellular Effects : It has been shown to enhance cellular metabolism in leukemia cells by increasing NAD levels .
- Transport Mechanisms : The compound can be taken up by cells via passive diffusion or active transport, depending on concentration gradients and transporter availability.
Biological Activities
Research indicates that this compound possesses several biological activities:
- Antimicrobial Properties : Preliminary studies suggest antibacterial effects, making it a candidate for further investigation as an antimicrobial agent.
- Anticancer Activity : The compound may inhibit tumor cell proliferation through various mechanisms, indicating potential use in cancer therapy.
- Anti-inflammatory Effects : It has shown promise in reducing inflammation in cellular models, which could be beneficial for treating inflammatory conditions .
Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Exhibits antibacterial properties | |
| Anticancer | Potential to inhibit tumor growth | |
| Anti-inflammatory | May reduce inflammation in cellular models |
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- A study demonstrated that supplementation with this compound could significantly replenish NAD levels in leukemia cells, enhancing their metabolic functions .
- Another investigation revealed its potential as an anticancer agent, where it inhibited the growth of specific tumor cell lines through modulation of metabolic pathways .
- Research also indicated its anti-inflammatory properties, suggesting a role in therapeutic applications for inflammatory diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
